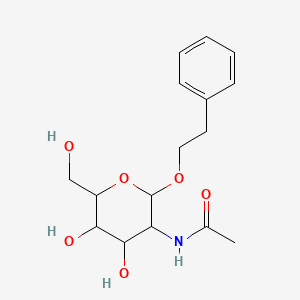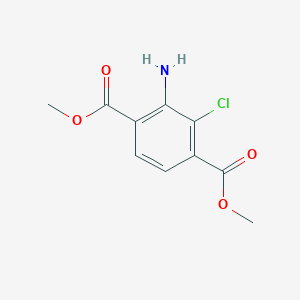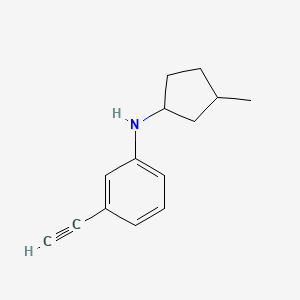
3-ethynyl-N-(3-methylcyclopentyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethynyl-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an ethynyl group attached to the aniline ring and a 3-methylcyclopentyl group attached to the nitrogen atom of the aniline. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 3-methylcyclopentylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually between 60-80°C, and stirred for several hours.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, such as palladium on carbon (Pd/C), and ligands like triphenylphosphine (PPh₃). Solvents such as toluene or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
3-ethynyl-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfo, and halo derivatives of the aniline ring.
科学研究应用
3-ethynyl-N-(3-methylcyclopentyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-ethynyl-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
相似化合物的比较
Similar Compounds
3-ethynylaniline: Lacks the 3-methylcyclopentyl group, making it less sterically hindered.
N-(3-methylcyclopentyl)aniline: Lacks the ethynyl group, affecting its reactivity and electronic properties.
3-ethynyl-N-(cyclopentyl)aniline: Similar structure but with a cyclopentyl group instead of a 3-methylcyclopentyl group.
Uniqueness
3-ethynyl-N-(3-methylcyclopentyl)aniline is unique due to the presence of both the ethynyl and 3-methylcyclopentyl groups
属性
分子式 |
C14H17N |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-ethynyl-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C14H17N/c1-3-12-5-4-6-13(10-12)15-14-8-7-11(2)9-14/h1,4-6,10-11,14-15H,7-9H2,2H3 |
InChI 键 |
ITTMEEKGKNJAHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)NC2=CC=CC(=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


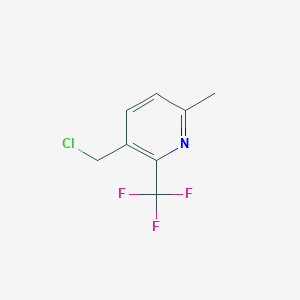

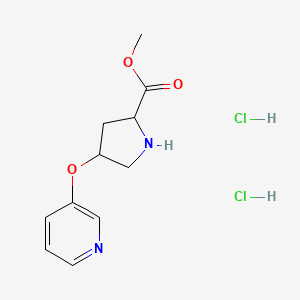
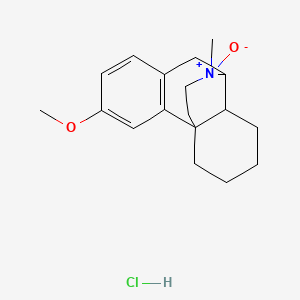
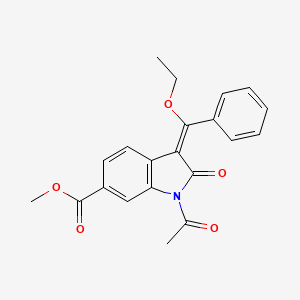
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
